2-Chloro-3-nitropyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-nitropyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)4(3-8)1-2-9-6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPCCMBISZPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271230 | |
| Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-65-6 | |
| Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 2 Chloro 3 Nitropyridine 4 Carbonitrile Reactivity
Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-3-nitropyridine-4-carbonitrile. This class of reaction involves the displacement of the chloro leaving group by a nucleophile. wikipedia.org Unlike typical aromatic systems that are electron-rich and favor electrophilic substitution, the pyridine (B92270) ring in this compound is electron-deficient, making it an excellent substrate for nucleophilic attack. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bonded to the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
Role of the Electron-Withdrawing Nitro and Carbonitrile Groups in SNAr Activation
The high reactivity of this compound in SNAr reactions is predominantly due to the powerful activating effects of the nitro (-NO₂) and carbonitrile (-CN) groups. numberanalytics.comnumberanalytics.com These electron-withdrawing groups significantly reduce the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com
Substrate Scope and Limitations in SNAr Reactions with Various Nucleophiles
The activated nature of this compound allows it to react with a diverse range of nucleophiles. Common nucleophiles that successfully displace the 2-chloro substituent include amines, alkoxides, and sulfur-based nucleophiles like thiols and bisulfides. numberanalytics.comnih.gov For instance, reactions with primary and secondary amines proceed efficiently to yield the corresponding 2-amino-3-nitropyridine-4-carbonitrile derivatives. Similarly, alkoxides readily form 2-alkoxy-3-nitropyridine-4-carbonitriles.
While the substrate scope is broad, limitations can arise. Very weak nucleophiles may require harsh reaction conditions to proceed at a practical rate. numberanalytics.com Steric hindrance on either the nucleophile or the pyridine ring can also impede the reaction. Furthermore, highly basic nucleophiles might induce alternative reaction pathways or side reactions. youtube.com In some cases with related halopyridines, strongly basic conditions can lead to elimination-addition (benzyne-type) mechanisms, although this is less common for highly activated systems like the title compound.
| Nucleophile Type | Specific Example | Product Class |
|---|---|---|
| Amines (Primary/Secondary) | Piperidine | 2-Amino-3-nitropyridine-4-carbonitriles |
| Alkoxides | Sodium Methoxide (B1231860) | 2-Alkoxy-3-nitropyridine-4-carbonitriles |
| Thiols/Thiolates | Sodium Bisulfide (HS⁻) | 2-Thio-3-nitropyridine-4-carbonitriles |
| Anilines | Substituted Anilines | 2-Anilino-3-nitropyridine-4-carbonitriles |
Regioselectivity and Chemoselectivity in SNAr Transformations
The substitution pattern of this compound governs the high regioselectivity observed in its SNAr reactions. The nucleophilic attack occurs almost exclusively at the C-2 position, displacing the chlorine atom. This is because the C-2 carbon is directly activated by both the ortho-nitro group and the para-carbonitrile group, which are ideally positioned to stabilize the resulting Meisenheimer complex. numberanalytics.com While pyridines can sometimes be attacked at the C-4 position, the presence of the strong activating groups flanking the C-2 position makes it the most electrophilic center. stackexchange.comresearchgate.net
Chemoselectivity becomes a consideration when other reactive sites are present in the molecule or the nucleophile. However, under typical SNAr conditions, the displacement of the chloro group is the most favorable process. Alternative reaction pathways, such as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), have been observed for simpler 2-chloro-3-nitropyridine (B167233) systems, particularly with strong nucleophiles like hydroxide (B78521) or amide ions. acs.orgcdnsciencepub.comresearchgate.netwikipedia.org This pathway leads to a ring-opened intermediate before potentially re-closing and can result in products where atoms from the nucleophile are incorporated into the ring. acs.orgwikipedia.org For 2-chloro-3-nitropyridine, the ring-opened intermediate can be stable and may not undergo ring closure, representing a different reaction outcome compared to the direct substitution product. acs.orgcdnsciencepub.com
Reactions Involving the Nitro Group
Beyond its role in activating the pyridine ring, the nitro group itself is a versatile functional handle that can undergo various transformations, most notably reduction to an amino group.
Selective Reduction Pathways to Amino Functionalities
The nitro group of 2-substituted-3-nitropyridine-4-carbonitriles can be selectively reduced to a primary amine (amino group), yielding 3-amino-2-substituted-pyridine-4-carbonitrile derivatives. This transformation is crucial for synthesizing various heterocyclic compounds, including pharmaceutical intermediates. The choice of reducing agent is key to achieving chemoselectivity, particularly to avoid the reduction of the carbonitrile group or the displacement of the substituent at the C-2 position (if it is, for example, a halogen).
Common and effective methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a standard method. commonorganicchemistry.com Raney nickel is often preferred when a chloro-substituent is present to minimize hydrodehalogenation. commonorganicchemistry.com
Metal/Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are widely used for the reduction of aromatic nitro groups. commonorganicchemistry.comwikipedia.org These methods are generally mild and tolerate many other functional groups.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also effect the reduction. rsc.org
Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be employed for nitro group reductions, sometimes offering unique selectivity. commonorganicchemistry.comjsynthchem.com
| Reagent/Conditions | Product | Comments |
|---|---|---|
| H₂, Pd/C | 3-Aminopyridine derivative | Common method, but may also reduce other functional groups or cause dehalogenation. commonorganicchemistry.com |
| SnCl₂ / HCl or EtOH | 3-Aminopyridine derivative | Mild and chemoselective, tolerating many functional groups. commonorganicchemistry.com |
| Fe / AcOH or NH₄Cl | 3-Aminopyridine derivative | Classical, mild, and often used in industrial synthesis. commonorganicchemistry.com |
| Raney Ni, H₂ | 3-Aminopyridine derivative | Effective and can be selective in the presence of halogens. commonorganicchemistry.com |
Nitro Group Rearrangement and Migration Phenomena
Reactions involving the deoxygenation of nitro groups adjacent to an aryl ring can lead to interesting rearrangements and cyclization reactions. One notable example is the Cadogan reaction. researchgate.net In this type of transformation, an ortho-nitrobiaryl (or a heteroaromatic equivalent) is treated with a trivalent phosphorus reagent, such as triethyl phosphite. wikipedia.org
For a derivative like 2-aryl-3-nitropyridine, the reaction is believed to proceed through the reduction of the nitro group to a nitrene intermediate. This highly reactive nitrene can then attack the adjacent aryl ring to form a new five-membered ring, resulting in a carbazole-type structure (specifically, a δ-carboline). researchgate.net However, side reactions can occur. Studies on related systems have shown that the nitrene intermediate can also induce a ring-opening of the pyridine, followed by a recyclization to form a five-membered pyrrole (B145914) ring that incorporates a cyano group. researchgate.net This represents a significant rearrangement of the original heterocyclic scaffold, initiated by the reaction of the nitro group. bohrium.com
Reactivity of the Carbonitrile Group at the 4-Position
The carbonitrile (or cyanide) group at the 4-position of the pyridine ring is a versatile functional group that can undergo a range of chemical transformations. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which is further exacerbated by the presence of the chloro and nitro substituents.
Pathways for Hydrolysis and Further Derivatization of the Carbonitrile Moiety
The hydrolysis of the carbonitrile group in this compound can proceed under either acidic or basic conditions, typically leading to the formation of a carboxylic acid or a primary amide, respectively. The reaction is initiated by the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon atom of the nitrile.
Under acidic conditions, the reaction proceeds via the formation of an intermediate carboximidic acid, which is then further hydrolyzed to the corresponding carboxylic acid, 2-chloro-3-nitropyridine-4-carboxylic acid. In contrast, basic hydrolysis initially yields a carboxylate salt, which upon acidification, provides the carboxylic acid. The harshness of the reaction conditions, such as temperature and concentration of the acid or base, can influence the reaction rate and the final product distribution. In some instances, careful control of the reaction conditions can allow for the isolation of the intermediate amide, 2-chloro-3-nitropyridine-4-carboxamide.
Beyond hydrolysis, the carbonitrile group can be derivatized into a variety of other functional groups. For instance, it can be reduced to a primary amine, 4-(aminomethyl)-2-chloro-3-nitropyridine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This transformation provides a route to a new set of pyridine derivatives with a reactive amino group at the 4-position.
The following table summarizes the potential derivatization pathways of the carbonitrile group:
| Reagent(s) | Product Functional Group | Product Name |
| H₃O⁺, Δ | Carboxylic Acid | 2-Chloro-3-nitropyridine-4-carboxylic acid |
| 1. OH⁻, H₂O, Δ 2. H₃O⁺ | Carboxylic Acid | 2-Chloro-3-nitropyridine-4-carboxylic acid |
| H₂O₂, OH⁻ | Amide | 2-Chloro-3-nitropyridine-4-carboxamide |
| LiAlH₄, then H₂O | Primary Amine | 4-(Aminomethyl)-2-chloro-3-nitropyridine |
| H₂, Catalyst | Primary Amine | 4-(Aminomethyl)-2-chloro-3-nitropyridine |
Cyclization Reactions Involving Adjacent Functionalities and the Carbonitrile Group
The presence of the carbonitrile group in conjunction with the adjacent nitro group and the chloro substituent opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. One notable example of such a reaction is the Thorpe-Ziegler cyclization. wikipedia.orgresearchgate.netdntb.gov.uamdpi.comchem-station.com This reaction involves the intramolecular condensation of a dinitrile to form a cyclic ketone after acidic hydrolysis. While this compound itself is not a dinitrile, derivatives of this compound, where the chloro or nitro group is replaced by a substituent containing a nitrile, could potentially undergo this type of cyclization.
For instance, if the chloro group at the 2-position is displaced by a nucleophile that introduces another nitrile-containing side chain, the resulting dinitrile could undergo an intramolecular cyclization. The base-catalyzed reaction would proceed through the formation of a carbanion alpha to one of the nitrile groups, which would then attack the other nitrile group, leading to the formation of a new ring fused to the pyridine core. Subsequent hydrolysis of the resulting enamine would yield a cyclic ketone. The regioselectivity of such a cyclization would be dependent on the nature of the linking chain between the two nitrile groups.
Vicarious Nucleophilic Substitution (VNS) Pathways on Nitropyridine Substrates
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.orgscispace.comnih.govkuleuven.be The reaction allows for the formal substitution of a hydrogen atom with a nucleophile, a transformation that is not possible through classical nucleophilic aromatic substitution (SNAr) mechanisms.
The general mechanism of VNS involves the attack of a carbanion, which bears a leaving group on the carbanionic center, to an electron-deficient aromatic ring. This addition forms a σ-adduct (a Meisenheimer-type complex). Subsequent base-induced β-elimination of the leaving group from the σ-adduct, followed by protonation, leads to the restoration of the aromatic system and the net substitution of a hydrogen atom.
In the case of this compound, the pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and cyano groups. The nitro group at the 3-position directs incoming nucleophiles to the ortho (C-2 and C-4) and para (C-6) positions. However, the C-2 and C-4 positions are already substituted. Therefore, VNS is expected to occur at the C-6 position. It is important to note that the chloro group at the C-2 position is a good leaving group for classical SNAr reactions. While VNS is often reported to be faster than SNAr of a halogen, the specific reaction conditions and the nature of the nucleophile can influence the outcome, potentially leading to a mixture of products from both VNS and SNAr pathways.
The regioselectivity of VNS on substituted nitropyridines is generally well-defined. For 3-nitropyridine (B142982) systems, the substitution predominantly occurs at the position para to the nitro group (C-6). scispace.com This is attributed to the greater stabilization of the negative charge in the intermediate σ-adduct when the attack occurs at this position. Therefore, for this compound, the primary product of a VNS reaction would be the 6-substituted derivative.
The following table outlines the key steps in the VNS pathway on a generic nitropyridine substrate:
| Step | Description |
| 1. Nucleophilic Addition | A carbanion bearing a leaving group (Y) attacks the electron-deficient nitropyridine ring at a hydrogen-bearing position, forming a σ-adduct. |
| 2. β-Elimination | A base abstracts a proton from the σ-adduct, leading to the elimination of the leaving group (HY) and the formation of a resonance-stabilized carbanion. |
| 3. Protonation | Workup with a proton source quenches the carbanion, restoring the aromaticity of the pyridine ring and yielding the final C-H substituted product. |
Computational Chemistry and Theoretical Characterization of 2 Chloro 3 Nitropyridine 4 Carbonitrile
Electronic Structure Analysis
The electronic properties of 2-Chloro-3-nitropyridine-4-carbonitrile are fundamental to understanding its chemical behavior. Analyses such as Frontier Molecular Orbital (HOMO-LUMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to elucidate the molecule's reactivity and intramolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (HOMO-LUMO) theory is a crucial tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.com A smaller HOMO-LUMO gap suggests a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
For this compound, the HOMO is likely distributed over the pyridine (B92270) ring and the electron-donating chloro group, while the LUMO is expected to be localized on the electron-withdrawing nitro and cyano groups. This distribution of frontier orbitals indicates that the molecule can participate in various types of reactions. The energy gap can be used to predict whether a reaction will proceed under certain conditions. wuxiapptec.com For instance, a larger energy gap might indicate greater stability and lower reactivity. wuxiapptec.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -3.2 |
| Energy Gap (ΔE) | 4.3 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular interactions and charge delocalization within a molecule. nih.gov This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. In this compound, significant intramolecular charge transfer is expected due to the presence of both electron-donating (chloro) and electron-withdrawing (nitro, cyano) substituents on the pyridine ring.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(pyridine) | σ(C-C) | 5.8 |
| LP(1) Cl | σ(C-N) | 3.2 |
| π(C=C) | π*(C=N) | 20.5 |
Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Attack Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. youtube.com Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netyoutube.com
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these areas susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyridine ring and the region around the chlorine atom might exhibit a positive potential, indicating them as potential sites for nucleophilic attack.
| Region | Potential Range (a.u.) | Predicted Reactivity |
|---|---|---|
| Oxygen atoms of Nitro group | -0.05 to -0.03 | Electrophilic attack |
| Nitrogen atom of Cyano group | -0.04 to -0.02 | Electrophilic attack |
| Pyridine ring Hydrogen atoms | +0.02 to +0.04 | Nucleophilic attack |
| Chlorine atom | +0.01 to +0.03 | Nucleophilic attack |
Spectroscopic Property Prediction and Interpretation
Computational methods can also be used to predict and interpret the spectroscopic properties of this compound, providing a valuable complement to experimental data.
Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman) in Conjunction with Experimental Data
Theoretical calculations of vibrational frequencies using methods like Density Functional Theory (DFT) can aid in the assignment of experimental FT-IR and FT-Raman spectra. core.ac.ukresearchgate.net By calculating the harmonic vibrational frequencies, the various vibrational modes of the molecule, such as stretching, bending, and torsional modes, can be identified. nih.gov
For this compound, characteristic vibrational modes would include the C-Cl stretching, the symmetric and asymmetric stretching of the NO2 group, the C≡N stretching of the cyano group, and the various C-H and ring stretching and bending modes of the pyridine core. Comparing the calculated frequencies with experimental spectra allows for a detailed and accurate assignment of the observed bands. core.ac.uk
| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| C≡N stretch | 2240 | 2235 |
| NO2 asymmetric stretch | 1580 | 1575 |
| NO2 symmetric stretch | 1350 | 1345 |
| C-Cl stretch | 780 | 775 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions Using Quantum Chemical Methods
Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. mdpi.comresearchgate.net These predictions are highly valuable for the structural elucidation of new compounds and for the interpretation of experimental NMR spectra. nih.gov
For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the chloro, nitro, and cyano groups would lead to a downfield shift for the protons and carbons of the pyridine ring. By comparing the calculated chemical shifts with experimental data, the structure of the molecule can be confirmed. mdpi.com
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H5 | 8.9 | 8.85 |
| H6 | 9.2 | 9.15 |
| C2 | 152.1 | 151.8 |
| C3 | 140.5 | 140.2 |
| C4 | 118.9 | 118.6 |
| C5 | 125.3 | 125.0 |
| C6 | 155.7 | 155.4 |
| CN | 115.2 | 114.9 |
Conformational Analysis and Molecular Geometry
Computational analysis of this compound reveals key features of its three-dimensional structure, which are fundamental to its chemical behavior.
The pyridine ring in this compound is predicted to be largely planar, a common feature of aromatic systems. However, the substituents—chloro, nitro, and cyano groups—can influence this planarity. While the chloro and cyano groups are generally coplanar with the ring, the nitro group often exhibits a degree of torsion.
In a closely related compound, 2-chloro-3-nitropyridine (B167233), X-ray crystallography has shown that the nitro group is twisted by approximately 38.5° with respect to the pyridine ring. researchgate.netnih.gov This twisting is attributed to steric repulsion between the nitro group and the adjacent chloro substituent. nih.gov A similar torsional angle would be expected for the nitro group in this compound. The non-hydrogen atoms of 2-chloro-3-nitropyridine lie almost in a common plane, with a root-mean-square deviation of 0.090 Å. researchgate.net
Computational studies on similar substituted nitropyridines, such as 2-chloro-4-methyl-3-nitropyridine, have been performed using Density Functional Theory (DFT) with methods like B3LYP and B3PW91 to analyze their conformational properties. nih.gov Such calculations help in determining the most stable conformation by analyzing the potential energy surface.
Table 1: Selected Torsional Angles in 2-Chloro-3-nitropyridine (Analogous Compound) Data based on crystallographic studies of 2-chloro-3-nitropyridine.
| Atoms Involved | Torsional Angle (°) | Reference |
| O-N-C-C (nitro group relative to pyridine ring) | 38.5 | researchgate.netnih.gov |
Note: This table presents data for a closely related compound and is used as an analogue for this compound.
The arrangement of molecules in the solid state is governed by intermolecular interactions, which can influence the molecular conformation and its reactivity. In the crystal structure of 2-chloro-3-nitropyridine, several non-classical hydrogen bonds and other interactions are observed. researchgate.netnih.gov
Adjacent molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds, forming a layered motif. researchgate.netnih.gov Specifically, a C—H⋯N interaction is observed to be nearly linear. nih.gov Additionally, a short Cl⋯O contact of 3.068 Å is present, which helps in the formation of a chain-like arrangement. researchgate.netnih.gov
Table 2: Intermolecular Interactions in 2-Chloro-3-nitropyridine (Analogous Compound) Data based on crystallographic studies of 2-chloro-3-nitropyridine.
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) | Reference |
| C-H···N | C3—H3···N1 | H···A = 2.53 | D—H···A = 166 | researchgate.net |
| C-H···O | C4—H4···O1 | H···A = 2.64 | D—H···A = 132 | researchgate.net |
| Cl···O | - | 3.068 | - | researchgate.netnih.gov |
Note: This table presents data for a closely related compound and is used as an analogue for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. Such studies can provide a level of detail that is often inaccessible through experimental means alone.
Reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), are expected to proceed through one or more transition states and potentially a Meisenheimer intermediate. Computational methods, especially DFT, are instrumental in locating and characterizing these high-energy and transient species on the potential energy surface. researchgate.netnih.gov
For a typical SNAr reaction, the mechanism would involve the attack of a nucleophile on the carbon atom bearing the chloro group, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). This intermediate is stabilized by the electron-withdrawing nitro and cyano groups. The subsequent departure of the chloride ion restores the aromaticity of the ring.
Computational studies on similar nitropyridine systems have successfully modeled these pathways. researchgate.net The geometry of the transition states, which represent the energy maxima along the reaction coordinate, can be optimized, and their vibrational frequencies can be calculated to confirm that they are true first-order saddle points. The structure of the Meisenheimer intermediate, a local minimum on the reaction pathway, can also be determined. In some cases, such as in the reaction of electrophilic nitropyridines with certain carbanions, these intermediates can be stable enough to be isolated and characterized. acs.org
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. researchgate.net This profile provides crucial information about the kinetics of the reaction.
The activation energy (the energy difference between the reactants and the highest-energy transition state) is a key determinant of the reaction rate. researchgate.net Computational models can predict these energy barriers, allowing for a comparison of different possible reaction pathways and an understanding of the factors that influence reactivity. For instance, the electron-withdrawing nitro and cyano groups are expected to stabilize the transition state in SNAr reactions, thereby lowering the activation energy and facilitating the substitution. researchgate.net
Quantitative structure-reactivity relationship (QSRR) models, often built using DFT-calculated descriptors such as LUMO energy and molecular electrostatic potential (ESP), can be employed to predict the rates and regioselectivity of SNAr reactions for a range of substituted pyridines. nih.govchemrxiv.org These models provide a powerful tool for understanding and predicting the chemical behavior of compounds like this compound.
Derivatization and Functionalization Strategies for 2 Chloro 3 Nitropyridine 4 Carbonitrile
Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring in 2-chloro-3-nitropyridine-4-carbonitrile is electron-deficient, making it highly susceptible to nucleophilic attack. This reactivity is primarily centered on the displacement of the chlorine atom at the C2 position.
The chlorine atom at the C2 position is activated for nucleophilic aromatic substitution (SNAr) by the adjacent nitro group and the para-positioned carbonitrile group. libretexts.org This allows for its displacement by a wide range of nucleophiles.
N-Nucleophiles: Primary and secondary amines readily displace the chloride to form 2-aminopyridine (B139424) derivatives. For the related compound 2-chloro-3-nitropyridine (B167233), reactions with substituted anilines in ethylene (B1197577) glycol produce 2-anilino-3-nitropyridine derivatives in excellent yields (90-94%). guidechem.com Similarly, reaction with morpholine (B109124) yields the corresponding 2-morpholinopyridine derivative. guidechem.com These reactions demonstrate the utility of N-nucleophiles in functionalizing this position.
O-Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), are effective nucleophiles for replacing the C2-chloro group. In reactions with similar chloropyridine systems, methoxide displaces the chloride to form the corresponding 2-methoxy ether. organicchemistrytutor.combyjus.com This provides a straightforward route to 2-alkoxypyridine derivatives.
S-Nucleophiles: Thiolates are also efficient in displacing the chlorine atom. This reaction pathway allows for the introduction of various arylthio- or alkylthio- groups at the C2 position, leading to the formation of pyridine thioethers. organicchemistrytutor.com
C-Nucleophiles: Carbon-based nucleophiles, such as the enolate derived from diethyl malonate, can react with 2-chloro-3-nitropyridines. This reaction, typically carried out in the presence of a base like sodium hydride in THF, results in the formation of a new carbon-carbon bond at the C2 position. nih.gov
The table below summarizes representative nucleophilic substitution reactions on analogous chloronitropyridine systems.
| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type | Ref |
| N-Nucleophile | Substituted Anilines | Ethylene glycol, heat | 2-Anilino-3-nitropyridine | guidechem.com |
| N-Nucleophile | Morpholine | - | 2-Morpholino-3-nitropyridine | guidechem.com |
| O-Nucleophile | Sodium Methoxide | Methanol (B129727) | 2-Methoxypyridine | byjus.com |
| C-Nucleophile | Diethyl Malonate | NaH, THF | 2-(dicarboxy-methyl)-3-nitropyridine | nih.gov |
The reactivity of the this compound scaffold is profoundly influenced by its substituents. The nitro group at C3 and the carbonitrile group at C4 are strong electron-withdrawing groups. Their combined effect significantly depletes the electron density of the pyridine ring, thereby activating the C2 and C6 positions for nucleophilic aromatic substitution. libretexts.orgwikipedia.org
The primary site of nucleophilic attack is the carbon bearing the chlorine atom (C2), as chlorine is a good leaving group. The ortho-nitro and para-cyano groups effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the SNAr reaction, which lowers the activation energy and facilitates the substitution. organicchemistrytutor.comwikipedia.org While the C6 position is also activated, substitution at C2 is generally preferred due to the presence of the halogen leaving group.
Modifications of the Nitro Group
The nitro group is a versatile functional handle that can be transformed into various other nitrogen-containing functionalities, most notably through reduction.
The reduction of the nitro group at the C3 position to a primary amine is a key transformation, yielding 2-chloro-3-aminopyridine-4-carbonitrile. This reaction can be achieved with high selectivity, leaving the chloro and carbonitrile groups intact.
Several methods are effective for this transformation, drawing from established procedures for nitropyridine reduction:
Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or a mixed Pd-Fe/TiO₂ catalyst with hydrogen gas. guidechem.com
Metal/Acid Reduction: Classical methods using metals in acidic media, such as stannous chloride (SnCl₂) in refluxing methanol or hydrochloric acid, are widely used to reduce nitroarenes to anilines. guidechem.comguidechem.com
Metal-Free Reduction: More recent methodologies utilize metal-free conditions. One such method employs tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reducing agent with an organic catalyst, which can selectively reduce the nitro group in the presence of sensitive functional groups like halogens. For 2-chloro-3-nitropyridine, this method yields 2-chloro-3-aminopyridine with a 90% yield. guidechem.com
The resulting 2-chloro-3-aminopyridine-4-carbonitrile is a valuable intermediate for further synthetic elaborations. guidechem.com
| Reducing Agent(s) | Typical Conditions | Product | Ref |
| SnCl₂·2H₂O | Methanol, reflux | 2-Anilino-pyridin-3-amine | guidechem.com |
| Pd-Fe/TiO₂ | H₂ (gas) | 2-Chloro-3-aminopyridine | guidechem.com |
| B₂(OH)₄ / 4,4'-bipyridine | - | 2-Chloro-3-aminopyridine | guidechem.com |
The 3-amino group of 2-chloro-3-aminopyridine-4-carbonitrile, being adjacent to the carbonitrile function, is perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems. This diamino-like arrangement is a cornerstone for constructing purine (B94841) isosteres and other medicinally relevant scaffolds. enamine.netekb.egmdpi.com
For instance, analogous 2-chloro-3-amino-4-methylpyridine (B1178857) is a key intermediate in the synthesis of Nevirapine, where the amino group participates in the formation of a diazepine (B8756704) ring. googleapis.com Similarly, reactions of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride lead to the formation of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net This suggests that 2-chloro-3-aminopyridine-4-carbonitrile could react with reagents like formamide (B127407), guanidine, or cyanoguanidine to construct a fused pyrimidine (B1678525) ring, leading to pyrido[2,3-d]pyrimidine (B1209978) systems, which are isosteres of purines. rsc.orgnih.gov
Transformations of the Carbonitrile Group
The carbonitrile (cyano) group at the C4 position is a stable and versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, and ketones.
Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under either acidic or basic conditions. Heating with a dilute acid like hydrochloric acid converts the nitrile directly to a carboxylic acid, yielding 2-chloro-3-nitropyridine-4-carboxylic acid. achemblock.com Alkaline hydrolysis, using an alkali like sodium hydroxide (B78521) solution, initially produces a carboxylate salt, which upon acidification yields the same carboxylic acid. youtube.com Partial hydrolysis under controlled conditions can lead to the formation of the corresponding carboxamide. A related compound, 2-chloro-4-methyl-3-pyridinecarbonitrile, is hydrolyzed using concentrated sulfuric acid to yield 2-chloro-4-methylpyridine-3-carboxamide. googleapis.com
Conversion to Ketones: The carbonitrile group can be targeted by organometallic reagents, such as Grignard reagents (R-MgX), to form ketones. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine intermediate after the initial addition. Subsequent acidic workup hydrolyzes the imine to a ketone, introducing the 'R' group from the Grignard reagent as a new substituent. masterorganicchemistry.com
Conversion to Carboxylic Acids, Amides, Esters, and Amidines
The cyano group at the C4 position of this compound is a key functional handle that can be readily converted into other important functional groups such as carboxylic acids, amides, esters, and amidines.
Carboxylic Acids: The hydrolysis of the nitrile functionality to a carboxylic acid can be achieved under either acidic or alkaline conditions. chemguide.co.ukchemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid in the presence of water. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com Alkaline hydrolysis, on the other hand, is carried out by heating the nitrile with a base such as sodium hydroxide. chemguide.co.uklibretexts.org This process initially yields a carboxylate salt, which upon acidification, provides the final carboxylic acid. chemistrysteps.comlibretexts.org
Amides: The partial hydrolysis of the nitrile group under controlled conditions can lead to the formation of amides. lumenlearning.comlibretexts.org This transformation can be catalyzed by either acids or bases. libretexts.org For instance, reaction with water in the presence of a strong inorganic acid can hydrate (B1144303) the nitrile to an amide. google.com
Esters: Esters can be synthesized from the corresponding carboxylic acid derivative of this compound through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com
Amidines: The nitrile group can also be converted to an amidine functionality. This can be accomplished through several synthetic routes. One common method involves the reaction of the nitrile with an amine in the presence of a catalyst, such as a copper salt. sciforum.netmdpi.com Another approach is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of a strong acid to form an imidate, which is then treated with an amine to yield the amidine. organic-chemistry.org Additionally, amidines can be synthesized by reacting the nitrile with ammonia, an alkylamine, or hydrazine (B178648) in the presence of a mercaptocarboxylic acid. google.com
Table 1: Conversion of the Cyano Group
| Target Functional Group | Reagents and Conditions | Intermediate |
|---|---|---|
| Carboxylic Acid | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | Amide |
| Amide | H₂O, H⁺ or OH⁻ (controlled) | Imidic Acid |
| Ester | R-OH, H⁺ (from carboxylic acid) | - |
| Amidine | R-NH₂, CuCl or other catalysts | Imidate (Pinner) |
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation reactions involving the functional groups of this compound provide a powerful strategy for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the cyano and chloro or nitro groups in cyclization processes with appropriate reagents. For example, the reaction of related 2-chloropyridine (B119429) derivatives with binucleophiles can lead to the formation of bicyclic systems. The reactivity of the chloro and nitro groups facilitates nucleophilic substitution and subsequent cyclization, paving the way for the construction of diverse fused ring structures.
Cross-Coupling Reactions at Various Positions
Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers multiple sites for such transformations. The chlorine atom at the C2 position is a primary site for these reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing halogenated pyridines.
Suzuki Coupling: This reaction involves the coupling of the 2-chloro position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 2-chloro position with primary or secondary amines, facilitated by a palladium catalyst and a base. This is a crucial method for synthesizing various amino-substituted pyridine derivatives.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-chloro position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Other Metal-Mediated Coupling Strategies
While palladium catalysis is predominant, other transition metals can also be employed to mediate cross-coupling reactions at the 2-chloro position. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds. Nickel and iron-based catalysts are also emerging as more sustainable and cost-effective alternatives to palladium for certain cross-coupling applications. These alternative metal-mediated strategies expand the toolkit available for the functionalization of this compound.
Table 2: Cross-Coupling Reactions at the C2-Position
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd(0) catalyst, base | C-C |
| Buchwald-Hartwig | R-NH₂ | Pd(0) catalyst, base | C-N |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) catalyst, base | C-C |
| Ullmann | R-OH / R-NH₂ | Cu catalyst | C-O / C-N |
Advanced Methodologies and Novel Synthetic Routes Utilizing the Compound
Tandem and Multicomponent Reaction Strategies for Complex Molecule Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The electrophilic nature of 2-chloro-3-nitropyridine-4-carbonitrile makes it an ideal substrate for MCRs, particularly those initiated by nucleophilic attack.
While specific MCRs involving this compound are not extensively documented in the literature, its structural motifs are found in products derived from related strategies. For instance, tandem reactions involving an initial nucleophilic aromatic substitution (SNAr) at the C2 position, followed by an intramolecular cyclization, represent a powerful strategy. A primary amine, for example, can displace the chloride, after which the resulting intermediate can undergo a reductive cyclization involving the nitro group to form fused heterocyclic systems like imidazo[4,5-b]pyridines. This sequence effectively combines multiple transformations in a planned cascade.
The general applicability of pyridine-forming MCRs highlights the potential of nitrile-containing precursors. Strategies like the two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids followed by a cyclocondensation to form functionalized pyridines demonstrate the utility of the nitrile group in complex assembly.
Table 1: Potential Tandem/Multicomponent Reactions Utilizing this compound
| Reaction Type | Initiating Step | Subsequent Step(s) | Potential Product Scaffold |
|---|---|---|---|
| Tandem SNAr-Cyclization | Nucleophilic displacement of chloride by a bifunctional nucleophile (e.g., amino-thiol) | Intramolecular cyclization onto the nitrile or after reduction of the nitro group | Fused pyridothiazines |
| Multicomponent Reaction | Reaction with a primary amine and an isocyanide | Ugi-type reaction followed by cyclization | Highly substituted dihydropyridine (B1217469) derivatives |
Solid-Phase Organic Synthesis (SPOS) Applications for Library Generation
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. The reactive chloro group of this compound serves as an excellent handle for immobilization onto a solid support, such as a Wang or Rink amide resin.
The synthetic route on a solid support would typically involve:
Immobilization: The compound is attached to the resin via a nucleophilic displacement of the C2-chloride by a linker molecule on the solid support.
Diversification: The resin-bound pyridine (B92270) can then be subjected to a series of reactions to modify the nitro and cyano groups. For example, the nitro group can be reduced to an amine and subsequently acylated or alkylated with a diverse set of reagents.
Cleavage: The final, diversified products are cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), yielding a library of compounds with a common core structure but varied substituents.
This approach has been successfully applied to the synthesis of libraries of other heterocyclic systems, such as 2-substituted 4-aminopyrido[2,3-d]pyrimidines, demonstrating the feasibility of such strategies for generating molecular diversity from functionalized pyridine precursors. nih.gov The use of SPOS facilitates purification, as excess reagents and by-products can be simply washed away from the resin-bound intermediate.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. These benefits are particularly relevant for reactions involving highly reactive or potentially hazardous intermediates, such as those in nitration processes or when using unstable reagents.
The synthesis and functionalization of this compound can be significantly improved using flow chemistry. For instance, the nitration of pyridine derivatives, a highly exothermic and potentially hazardous reaction in batch, can be performed safely in a continuous flow reactor with precise temperature control and short residence times, minimizing the formation of by-products. researchgate.net
Furthermore, subsequent reactions utilizing this compound can be integrated into a continuous multi-step synthesis. Key applications include:
Nucleophilic Aromatic Substitution (SNAr): The reaction with amines, thiols, or alkoxides can be performed at elevated temperatures and pressures in a flow reactor, significantly reducing reaction times from hours to minutes.
Catalytic Hydrogenation: The reduction of the nitro group is often performed with hydrogen gas, which presents safety challenges in batch processes due to its flammability. In a flow system, high-pressure hydrogenation can be conducted safely and efficiently using packed-bed catalyst cartridges (e.g., Pd/C). researchgate.net
Hazardous Reagent Generation: Unstable or toxic reagents can be generated and consumed in situ, avoiding their isolation and storage.
This technology enables a safer, more efficient, and scalable production of derivatives from this compound, making it more amenable to industrial applications. researchgate.netnih.gov
Catalytic Approaches in Transformation and Functionalization
Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways for molecular transformation. This compound is an excellent substrate for a variety of catalytic reactions, allowing for the selective functionalization of its different positions.
Catalytic Reduction: The selective reduction of the nitro group to an amine is a common and crucial transformation. This yields 2-chloro-3-aminopyridine-4-carbonitrile, a versatile intermediate for further derivatization. Numerous catalytic systems can achieve this with high chemoselectivity, tolerating the chloro and cyano functionalities.
Table 2: Catalytic Systems for Nitro Group Reduction
| Catalyst System | Reducing Agent | Key Advantages | Reference |
|---|---|---|---|
| Co3O4-NGr@C | Hydrosilanes | High efficiency and selectivity | guidechem.com |
| Pd-Fe/TiO2 | H2 | Good yield and reusability | guidechem.com |
| Tetrahydroxydiboron (B82485) [B2(OH)4] | 4,4'-bipyridine (organocatalyst) | Metal-free, rapid reaction (minutes), high chemoselectivity | guidechem.com |
Catalytic Cross-Coupling Reactions: The C2-chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation with boronic acids), Heck (C-C bond formation with alkenes), and Buchwald-Hartwig (C-N bond formation with amines) reactions. These reactions are powerful tools for introducing aryl, alkyl, or amino substituents at the C2 position, dramatically increasing molecular complexity. While the electron-deficient nature of the pyridine ring can sometimes complicate these reactions, appropriate selection of palladium or nickel catalysts and ligands can lead to high yields. mdpi.comsci-hub.st
Functionalization of the Cyano Group: Although thermodynamically robust, the C-CN bond can be activated and transformed using transition metal catalysts. This allows the cyano group to act as a leaving group in decyanation reactions or as a source for cyanation of other molecules, opening up novel synthetic pathways.
Applications As a Precursor in Complex Heterocyclic Synthesis for Research
Construction of Fused Pyridine (B92270) Systems (e.g., Imidazo[4,5-b]pyridines, Imidazo[4,5-c]pyridines)
The synthesis of imidazo[4,5-b]pyridines, bioisosteres of purines, is a significant area of research due to their wide range of biological activities. A common and effective synthetic strategy involves the cyclization of a substituted 2,3-diaminopyridine (B105623) intermediate with an aldehyde or carboxylic acid derivative.
The structure of 2-Chloro-3-nitropyridine-4-carbonitrile is well-suited for this purpose. A projected synthetic pathway would begin with a nucleophilic aromatic substitution (SNAr) reaction at the C2 position, displacing the chloro group with a primary amine (R-NH₂). This reaction is facilitated by the electron-withdrawing nature of the adjacent nitro and cyano groups. The subsequent step involves the selective reduction of the nitro group at the C3 position to an amino group, typically using reagents like stannous chloride (SnCl₂) or catalytic hydrogenation. This two-step sequence yields a crucial 2,3-diaminopyridine intermediate, which carries the 4-cyano group and the substituent from the primary amine. The final ring-closure to form the imidazole (B134444) ring can then be achieved by condensation with various aldehydes. This strategy provides a modular approach to a library of diversely substituted 4-cyano-imidazo[4,5-b]pyridines, where the cyano group remains available for further chemical elaboration.
While this specific pathway has not been explicitly documented for the 4-carbonitrile derivative, extensive research on the analogous precursor, 2-chloro-3-nitropyridine (B167233), validates the feasibility of this approach. Studies have shown that 2-chloro-3-nitropyridine readily undergoes the SNAr reaction with primary amines, followed by nitro group reduction and subsequent heteroannulation to efficiently produce a variety of functionalized imidazo[4,5-b]pyridines.
Synthesis of Polyfunctionalized Pyridine Scaffolds and their Research Applications
The value of this compound as a synthetic precursor extends beyond its use in creating a single heterocyclic system. Its three functional groups offer orthogonal reactivity, allowing it to serve as a scaffold for the synthesis of polyfunctionalized pyridines. Each group can be addressed with a high degree of selectivity:
C2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution. It can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, introducing significant molecular diversity at the outset of a synthetic sequence.
C3-Nitro Group: The nitro group is a versatile functional handle. Its primary role is often as a precursor to the amino group via reduction. This transformation is fundamental for the construction of fused rings like imidazoles, pyrazoles, and triazoles. The electron-withdrawing nature of the nitro group also activates the pyridine ring, influencing the regioselectivity of other reactions.
C4-Carbonitrile Group: The cyano group is a stable and useful functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles. Its presence on the pyridine scaffold provides a valuable point for late-stage functionalization, allowing for the fine-tuning of a molecule's properties for specific research applications.
This multi-handle nature allows researchers to design synthetic routes that build complexity in a controlled, stepwise manner, making the compound a valuable starting material for creating libraries of novel pyridine-based molecules for screening and academic investigation.
Role in the Synthesis of Specific Compound Classes for Academic Research Purposes
Based on established synthetic methodologies for related cyanopyridine precursors, this compound is an ideal starting material for the academic synthesis of several important classes of fused heterocycles.
Pyrido[2,3-d]pyrimidines: This class of compounds is known for a range of biological activities. A predominant synthetic route to this scaffold involves the cyclization of 2-amino-3-cyanopyridine (B104079) derivatives. By reducing the nitro group of this compound, one would generate a 2-chloro-3-amino-pyridine-4-carbonitrile intermediate. This intermediate is primed for cyclization. For instance, reaction with formamide (B127407) or formic acid could lead to the formation of the pyrimidine (B1678525) ring, yielding a substituted pyrido[2,3-d]pyrimidin-4-one. The chloro and cyano groups on the resulting bicyclic system would offer further opportunities for derivatization.
Table 1: Examples of Pyrido[2,3-d]pyrimidine (B1209978) Synthesis from Analogous Precursors
| Precursor | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| 2-Amino-3-cyanopyridines | Formamide, heat | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
| 6-Amino-2-oxo-pyridine-3,5-dicarbonitriles | Acetic anhydride, reflux | 2-Methyl-4,7-dioxo-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | nih.gov |
| 6-Amino-2-oxo-pyridine-3,5-dicarbonitriles | Formic acid, H₂SO₄ (cat.), reflux | 4,7-Dioxo-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | nih.gov |
Thieno[2,3-b]pyridines: The thieno[2,3-b]pyridine (B153569) scaffold is another heterocycle of significant interest. The Gewald reaction and related strategies are commonly employed for its synthesis. A well-established method involves the reaction of 2-chloronicotinonitriles (2-chloro-3-cyanopyridines) with α-mercapto ketones, esters, or acetonitriles. This compound fits the structural requirements of the starting material for such transformations. Reaction with a sulfur-containing nucleophile would displace the chlorine, followed by an intramolecular cyclization involving the cyano group to form the fused thiophene (B33073) ring. For example, reaction with ethyl mercaptoacetate (B1236969) would lead to a 3-amino-thieno[2,3-b]pyridine-2-carboxylate, a highly functionalized scaffold for further research. A study by El-Sherbeny et al. demonstrated the synthesis of various thieno[2,3-b]pyridines starting from cyanopyridinethiones, highlighting the utility of the cyano-pyridine motif in this type of synthesis. researchgate.net
Table 2: Examples of Thieno[2,3-b]pyridine Synthesis from Analogous Precursors
| Precursor Class | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| 4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones | Chloroacetamide, NaOEt | 3-Amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamides | researchgate.net |
| 2-Chloronicotinonitriles | Mercaptoacetic acid derivatives | 3-Hydroxy-thieno[2,3-b]pyridine-2-carbonitriles | researchgate.net |
| 3-Cyanopyridine-2(1H)-thiones | α-Halo ketones | Substituted thieno[2,3-b]pyridines | researchgate.net |
Future Directions and Emerging Research Avenues in 2 Chloro 3 Nitropyridine 4 Carbonitrile Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
Prospective Synthetic Strategies:
A plausible, though challenging, approach to synthesizing 2-Chloro-3-nitropyridine-4-carbonitrile is the direct nitration of a 2-chloro-4-cyanopyridine precursor. The primary challenge lies in controlling the regioselectivity of the nitration due to the presence of two electron-withdrawing groups (chloro and cyano), which deactivate the pyridine (B92270) ring.
Future research could focus on optimizing this transformation by exploring:
Advanced Nitrating Agents: Moving beyond standard nitric/sulfuric acid mixtures to milder, more selective nitrating agents.
Catalysis: Investigating the use of catalysts to direct the nitration to the C-3 position and improve reaction efficiency.
Flow Chemistry: Utilizing continuous-flow reactors could enhance safety and control over the highly exothermic nitration process, potentially improving yield and purity. researchgate.net
Green Solvents: Replacing traditional hazardous solvents with more sustainable alternatives to reduce the environmental impact of the synthesis.
Another potential avenue involves a multi-step synthesis built upon Knoevenagel condensation followed by cyclization and chlorination, a strategy adapted from the synthesis of similarly substituted pyridines. googleapis.com The efficiency and sustainability of such a pathway would need to be systematically optimized.
Table 1: Potential Synthetic Methodologies for Future Investigation
| Synthetic Approach | Precursor | Key Reagents/Conditions | Potential Advantages | Key Challenges |
|---|---|---|---|---|
| Direct Nitration | 2-Chloro-4-cyanopyridine | Fuming HNO₃ / H₂SO₄ | Atom economy | Low yield, poor regioselectivity, harsh conditions |
| Catalytic Nitration | 2-Chloro-4-cyanopyridine | Milder nitrating agent + Catalyst | Higher selectivity, milder conditions | Catalyst development and optimization |
| Multi-step Synthesis | Malononitrile, etc. | Knoevenagel condensation, cyclization, chlorination (e.g., POCl₃) | Potentially higher control and yield | Longer synthetic route, waste generation |
Exploration of Undiscovered Reactivity Patterns and Selectivities
The reactivity of this compound is predicted to be rich due to its distinct functional groups, though specific studies are lacking. The molecule possesses three primary sites for chemical transformation: the chloro group, the nitro group, and the carbonitrile group.
Anticipated Reactivity:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is activated by the adjacent electron-withdrawing nitro and cyano groups, making it a prime site for substitution by various nucleophiles (amines, thiols, alkoxides).
Reduction: The nitro group at the C-3 position can be selectively reduced to an amino group, yielding 2-chloro-3-aminopyridine-4-carbonitrile. This transformation would significantly alter the electronic properties and subsequent reactivity of the molecule.
Carbonitrile Group Manipulation: The cyano group at C-4 can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing a handle for further derivatization.
Future research should focus on exploring the chemoselectivity of these reactions. For instance, investigating conditions that allow for the selective reduction of the nitro group without affecting the carbonitrile or displacing the chloro group would be a significant contribution. Discovering novel cyclization reactions that involve two or more of the functional groups could lead to the synthesis of complex heterocyclic systems.
Table 2: Predicted Reaction Types and Potential Products
| Reaction Type | Reagent Class | Predicted Primary Product |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-Substituted-3-nitropyridine-4-carbonitriles |
| Nitro Group Reduction | Reducing agents (e.g., H₂/Pd, SnCl₂) | 2-Chloro-3-aminopyridine-4-carbonitrile |
| Carbonitrile Hydrolysis | Acid or Base | 2-Chloro-3-nitropyridine-4-carboxylic acid/amide |
Advanced Computational Studies for Predictive Design and Reaction Optimization
There are no specific computational studies reported for this compound. Computational chemistry offers powerful tools for predicting the molecule's properties and guiding experimental work.
Future Computational Research Avenues:
DFT for Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and properties such as the electrostatic potential surface. researchgate.netias.ac.innih.govnih.gov This would provide insights into the most electron-deficient sites and predict the regioselectivity of nucleophilic attacks.
Reaction Mechanism Modeling: Computational modeling can elucidate the transition states and energy barriers for potential reactions, such as the nitration of 2-chloro-4-cyanopyridine or the SNAr reactions of the title compound. This can help in optimizing reaction conditions (temperature, catalyst choice) before extensive lab work is undertaken.
Predictive Toxicology and Bioactivity: In silico methods can be used to predict the potential biological activity and toxicity of this compound and its derivatives. This is a crucial step in computational drug discovery, allowing for the pre-screening of compounds and prioritizing the synthesis of those with the most promising profiles. youtube.com
Table 3: Potential Applications of Computational Chemistry
| Computational Method | Area of Investigation | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Structure & Reactivity | Optimized geometry, HOMO-LUMO gap, electrostatic potential maps, prediction of reactive sites |
| Transition State Theory | Reaction Mechanisms | Calculation of activation energies, elucidation of reaction pathways for synthesis and derivatization |
| Molecular Docking | Bioactivity Screening | Prediction of binding affinity to biological targets, guiding design of new pharmaceutical agents |
Q & A
Q. What are the standard protocols for synthesizing 2-Chloro-3-nitropyridine-4-carbonitrile?
Methodological Answer: Synthesis typically involves nitration and halogenation steps on pyridine precursors. For example:
- Start with 3-nitropyridine-4-carbonitrile as the base structure.
- Introduce chlorine at the 2-position via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC or HPLC .
- Validate the final product using mass spectrometry (MS) and elemental analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions. The nitro group deshields adjacent protons, while the cyano group appears as a sharp singlet in C NMR .
- IR Spectroscopy: Identify nitro (1520–1350 cm) and cyano (2250–2220 cm) functional groups.
- UV-Vis Spectroscopy: Analyze π→π* transitions to study electronic effects of substituents .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight containers, away from ignition sources (due to nitro group combustibility) .
- Dispose of waste via approved chemical disposal protocols, noting potential environmental toxicity.
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
- Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to compute molecular orbitals, electrostatic potential maps, and charge distribution .
- Validate DFT results against experimental UV-Vis or cyclic voltammetry data. For example, compare calculated HOMO-LUMO gaps with observed absorption spectra .
- Software tools: Gaussian, ORCA, or VASP with a 6-31G(d,p) basis set for accuracy.
Q. What strategies are recommended for resolving contradictions in experimental data during reaction optimization of derivatives?
Methodological Answer:
- Replicate Reactions: Ensure consistency in temperature, solvent purity, and reagent stoichiometry.
- Alternative Analytical Methods: Cross-validate NMR results with X-ray crystallography (e.g., using SHELX for structure refinement) to resolve positional ambiguities .
- Literature Benchmarking: Compare with structurally similar compounds (e.g., 2-chloro-3-methylpyridine-4-carbonitrile) to identify trends in reactivity or spectral shifts .
Q. What are the best practices for crystallographic analysis of this compound using software like SHELX?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal stability at 100 K.
- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL using full-matrix least-squares against .
- Validation: Check for ADPs (anisotropic displacement parameters) and R-factors. CCDC deposition (e.g., CIF file) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
